3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one
3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one
Brand Name:
Vulcanchem
CAS No.:
15218-07-2
VCID:
VC21058715
InChI:
InChI=1S/C17H17NO3S/c1-13-6-8-15(9-7-13)22(20,21)18-11-10-14-4-2-3-5-16(14)17(19)12-18/h2-9H,10-12H2,1H3
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C(=O)C2
Molecular Formula:
C17H17NO3S
Molecular Weight:
315.4 g/mol
3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one
CAS No.: 15218-07-2
Cat. No.: VC21058715
Molecular Formula: C17H17NO3S
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15218-07-2 |
|---|---|
| Molecular Formula | C17H17NO3S |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 3-(4-methylphenyl)sulfonyl-2,4-dihydro-1H-3-benzazepin-5-one |
| Standard InChI | InChI=1S/C17H17NO3S/c1-13-6-8-15(9-7-13)22(20,21)18-11-10-14-4-2-3-5-16(14)17(19)12-18/h2-9H,10-12H2,1H3 |
| Standard InChI Key | LHSCRVKJECEXST-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C(=O)C2 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C(=O)C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator